molecular formula C5H11ClN2S B15313306 1-Aminocyclobutane-1-carbothioamidehydrochloride

1-Aminocyclobutane-1-carbothioamidehydrochloride

Cat. No.: B15313306
M. Wt: 166.67 g/mol
InChI Key: XXEWJIAZDPYPIS-UHFFFAOYSA-N
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Description

1-Aminocyclobutane-1-carbothioamidehydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a carbothioamide group

Preparation Methods

The synthesis of 1-Aminocyclobutane-1-carbothioamidehydrochloride typically involves several steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of Amino and Carbothioamide Groups: The amino group can be introduced through amination reactions, while the carbothioamide group can be added using thiocarbonylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by reacting the compound with hydrochloric acid under controlled conditions.

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Aminocyclobutane-1-carbothioamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminocyclobutane-1-carbothioamidehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Aminocyclobutane-1-carbothioamidehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

1-Aminocyclobutane-1-carbothioamidehydrochloride can be compared with other similar compounds, such as:

    1-Aminocyclobutanecarboxylic Acid: This compound has a similar cyclobutane ring but differs in the functional groups attached.

    1-Aminocyclopropanecarboxylic Acid: Another similar compound with a smaller cyclopropane ring.

    1-Aminocyclobutanecarboxamide: This compound has an amide group instead of a carbothioamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H11ClN2S

Molecular Weight

166.67 g/mol

IUPAC Name

1-aminocyclobutane-1-carbothioamide;hydrochloride

InChI

InChI=1S/C5H10N2S.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H

InChI Key

XXEWJIAZDPYPIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=S)N)N.Cl

Origin of Product

United States

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